molecular formula C11H7ClFN3O B5331396 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide

2-chloro-4-fluoro-N-2-pyrimidinylbenzamide

Cat. No. B5331396
M. Wt: 251.64 g/mol
InChI Key: JGHFXOAFQRRGKL-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-2-pyrimidinylbenzamide, also known as CFN-99554, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-chloro-4-fluoro-N-2-pyrimidinylbenzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it a potential target for anticancer drugs. By inhibiting CK2, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can reduce neuroinflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide is its potent inhibition of CK2, which makes it a promising candidate for the development of anticancer and neurodegenerative drugs. However, one limitation of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. Another area of interest is the study of the effects of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide on other cellular processes and signaling pathways. Finally, the potential application of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide in other diseases and conditions beyond cancer and neurodegeneration should be explored.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide involves a multi-step process that begins with the reaction of 2-chloro-4-fluoroaniline with ethyl 2-chloro-3-oxobutanoate to form 2-chloro-4-fluoro-N-ethylbenzamide. This compound is then reacted with 2-aminopyrimidine to yield 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been extensively studied for its potential application in various scientific research fields. One of the primary areas of interest is cancer research, as CK2 has been found to be overexpressed in many types of cancer. 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
In addition to cancer research, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has also been studied for its potential application in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

IUPAC Name

2-chloro-4-fluoro-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-9-6-7(13)2-3-8(9)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHFXOAFQRRGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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